Potassium Trimethylsilanolate vs. Potassium tert-Butoxide: Fluoride-Free Silanol Cross-Coupling Yield Differential
In palladium-catalyzed cross-coupling of organosilanols with aryl iodides, potassium trimethylsilanolate (KOSiMe₃) demonstrated superior performance compared to potassium tert-butoxide (KOt-Bu) and potassium hydride (KH) under fluoride-free conditions [1]. The study tested multiple bases in DME solvent at room temperature for 15 minutes to 5 hours with Pd(dba)₂ as catalyst.
| Evidence Dimension | Cross-coupling yield (organosilanol with aryl iodide) |
|---|---|
| Target Compound Data | KOSiMe₃: highest yield achieved among all bases tested |
| Comparator Or Baseline | KOt-Bu: effective but lower yield; KH: effective but lower yield |
| Quantified Difference | KOSiMe₃ provided the best results in terms of yield and stereospecificity among KH, KOt-Bu, and KOSiMe₃ |
| Conditions | Pd(dba)₂ (0.05 equiv), DME, room temperature, 15 min to 5 h, fluoride-free conditions |
Why This Matters
Procurement of potassium trimethylsilanolate is essential for maximizing product yield and stereochemical fidelity in fluoride-free organosilanol cross-coupling, directly reducing material waste and purification burden compared to using potassium tert-butoxide.
- [1] Denmark, S. E.; Sweis, R. F. J. Am. Chem. Soc. 2001, 123, 6439-6440. Fluoride-Free Cross-Coupling of Organosilanols: KOSiMe₃ provided best results in terms of yield and stereospecificity. View Source
